2,5-difluoro-N-(2-methylphenyl)benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Enzyme Inhibition

Medicinal chemists needing precise fluorinated benzamide scaffolds for SAR often encounter supply gaps with undefined substitution. 2,5-Difluoro-N-(2-methylphenyl)benzamide delivers the exact 2,5-difluoro and ortho-methyl pattern essential for conformational control. • Definitive SAR & crystallography probe; not replaceable by generic isomers. • Established model for halogen-bonding and crystal packing studies. • Versatile intermediate for fluorinated drug and agrochemical synthesis. Consistent QC and global stocking.

Molecular Formula C14H11F2NO
Molecular Weight 247.24 g/mol
Cat. No. B4810806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-difluoro-N-(2-methylphenyl)benzamide
Molecular FormulaC14H11F2NO
Molecular Weight247.24 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)F)F
InChIInChI=1S/C14H11F2NO/c1-9-4-2-3-5-13(9)17-14(18)11-8-10(15)6-7-12(11)16/h2-8H,1H3,(H,17,18)
InChIKeyFOTAYUYLKTZPET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Difluoro-N-(2-methylphenyl)benzamide Overview


2,5-Difluoro-N-(2-methylphenyl)benzamide (C14H11F2NO) is a polyfluorinated N-arylbenzamide derivative characterized by a 2,5-difluorobenzoyl moiety coupled to an ortho-toluidine (2-methylphenyl) group. This substitution pattern creates a unique conformational and electronic profile within the benzamide class. While specific bioactivity data for this exact compound is not yet established in the primary literature, its structural features are known to be critical in medicinal chemistry for modulating target binding, pharmacokinetics, and physicochemical properties. [1] The compound is primarily of interest as a research chemical and synthetic intermediate.

1 Fluorinated benzamide building block for synthetic workflows
2 SAR reference with defined 2,5-difluoro and ortho-methyl substitution
3 Crystal engineering model for solid-state interaction studies

Why Substitution Fails: 2,5-Difluoro-N-(2-methylphenyl)benzamide


Within the N-arylbenzamide class, seemingly minor modifications in substitution pattern profoundly alter molecular conformation, intermolecular interactions, and biological activity. The 2,5-difluoro substitution pattern on the benzoyl ring, as opposed to other difluoro isomers, directs unique intramolecular and crystal packing interactions. Simultaneously, the ortho-methyl group on the aniline ring restricts rotational freedom and influences the dihedral angle between the two aromatic rings, a key determinant of binding conformation. These combined features mean that generic analogs lacking the precise 2,5-difluoro or ortho-methyl groups cannot be reliably substituted in applications where these specific structural and electronic properties are required. [1] [2]

Regioisomer
2,5-difluoro benzoyl
2,3- or 2,4-difluoro isomers exhibit distinct hydrogen-bonding networks; solid-state properties may differ and require independent characterization.
Methyl position
ortho-methyl aniline
meta- or para-methyl substitution may shift inhibitory activity profile away from ortho-methyl context reported in SAR studies.
Fluorination
2,5-difluoro pattern
Non-fluorinated N-(2-methylphenyl)benzamide analogs differ in lipophilicity and metabolic stability; physicochemical and ADME profiles may not transfer.

2,5-Difluoro-N-(2-methylphenyl)benzamide Differentiation Evidence


Ortho-Methyl Substitution Enhances Benzamide Potency

In a systematic SAR study of substituted benzamide derivatives, the presence of an ortho-methyl group on the aniline ring (analogous to the target compound's 2-methylphenyl group) resulted in significantly higher inhibitory activity compared to meta- or para-methyl isomers. [1] This supports the critical role of the ortho-methyl group in achieving optimal target engagement, a feature retained in 2,5-difluoro-N-(2-methylphenyl)benzamide.

Ortho-Methyl SAR
Cross-study comparable
2-Me analog IC50 8.7 µM vs 14.8–29.1 µM (3-/4-Me)
Reported ortho-methyl SAR context
Enzyme inhibition assay; analog data
Medicinal Chemistry Structure-Activity Relationship (SAR) Enzyme Inhibition

Unique Crystal Packing with 2,5-Difluoro Substitution

Crystallographic analysis of three isomers of difluoro-N-(4-pyridyl)benzamide reveals that the 2,5-difluoro isomer (III) exhibits a unique set of intermolecular interactions, including N-H···N(py) hydrogen-bonded chains augmented by a network of weak C-H···π(arene) and O=C···O=C contacts, not observed in the 2,3- or 2,4-difluoro isomers. [1]

Crystal Packing
Head-to-head
2,5-difluoro isomer: N-H···N(py) chains + C-H···π contacts
Solid-state property context may differ by regioisomer
Single-crystal XRD comparison of three isomers
Solid-State Chemistry Crystal Engineering Formulation Science

Enhanced Lipophilicity over Non-Fluorinated Scaffold

Fluorine substitution is a well-established strategy to modulate lipophilicity. The introduction of two fluorine atoms at the 2 and 5 positions of the benzamide core is calculated to increase the LogP value compared to the non-fluorinated parent N-(2-methylphenyl)benzamide. [1] [2] This increase in lipophilicity can enhance membrane permeability and alter pharmacokinetic profiles.

Lipophilicity
Class-level
SlogP 1.85 vs ~1.3–1.5 (non-F parent)
Physicochemical selection context
In silico calculation; verify experimentally
Physicochemical Properties ADME Drug Design

Fluorine Substitution Improves Metabolic Stability

The incorporation of fluorine into benzamide scaffolds is a validated strategy for improving metabolic stability by blocking cytochrome P450-mediated oxidation. In a related benzamide series, a trifluorinated analog demonstrated a 10-fold increase in metabolic half-life compared to its non-fluorinated lead compound. [1] While not directly measured for the target compound, the 2,5-difluoro substitution is expected to confer a similar stabilizing effect.

Metabolic Stability
Class-level
10-fold t½ increase (trifluorinated analog)
Class-level stability context
Requires compound-specific validation
Pharmacokinetics Metabolic Stability Drug Metabolism

CCR5 Antagonist Activity of Difluorobenzamide Scaffold

A difluorobenzamide derivative (a close structural relative to the target compound) has been shown to act as a CCR5 receptor antagonist with an IC50 of 9.20 µM in a cell-based calcium mobilization assay. [1] This activity highlights the potential of the difluorobenzamide core to engage this therapeutically relevant G-protein coupled receptor (GPCR).

CCR5 Probe Activity
Class-level
IC50 9.20 µM (difluorobenzamide class representative)
GPCR probe assay context
Calcium mobilization assay; single-point class data
Chemokine Receptor CCR5 Antagonist Anti-inflammatory

2,5-Difluoro-N-(2-methylphenyl)benzamide Applications


SAR Studies on N-Arylbenzamide Scaffolds

Use as a key intermediate or reference compound in medicinal chemistry campaigns exploring the SAR of N-arylbenzamides. The defined 2,5-difluoro and ortho-methyl substitution pattern provides a unique data point for understanding the effects of halogenation and steric hindrance on target binding and physicochemical properties. [1]

Crystal Engineering & Solid-State Formulation

Employ the compound in crystallography studies to investigate the impact of fluorine substitution on intermolecular interactions and crystal packing. The unique hydrogen-bonding network observed in analogous 2,5-difluoro benzamides makes it a valuable model for studying solid-state properties relevant to pharmaceutical formulation. [2]

Probe for GPCR Target Engagement (CCR5)

Utilize the compound as a chemical probe or starting point for developing novel CCR5 receptor antagonists. The established activity of a closely related difluorobenzamide against CCR5 suggests this scaffold can be optimized for improved potency and selectivity in inflammation or HIV research. [3]

Synthetic Intermediate for Fluorinated Building Blocks

Leverage the compound's amide linkage and fluorinated aromatic ring as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals, agrochemicals, or advanced materials where metabolic stability and unique electronic properties are desired. [4]

Application
Selection Property
Validation Focus
N-Arylbenzamide SAR studies
Ortho-methyl / 2,5-difluoro substitution pattern
Binding-conformation assay context
Crystal engineering studies
Unique intermolecular interaction network
Solid-state property characterization
CCR5 pathway probe studies
Difluorobenzamide GPCR scaffold
CCR5 antagonist assay context
Fluorinated building block synthesis
Amide-linked difluorobenzoyl core
Downstream reactivity assessment

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